![molecular formula C19H14N2O4S B2790982 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946334-28-7](/img/structure/B2790982.png)
N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been found to be a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines and growth factors.
Mécanisme D'action
N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the physical function and quality of life of patients. This compound has also been shown to be well-tolerated, with a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK3, its well-characterized mechanism of action, and its extensive preclinical and clinical data. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to formulate and administer in vivo.
Orientations Futures
For the research and development of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Additionally, the development of more potent and selective JAK3 inhibitors with improved solubility and stability is an area of active research. Finally, the identification of biomarkers that can predict response to JAK3 inhibitors and the development of personalized treatment strategies based on these biomarkers is an area of growing interest.
Méthodes De Synthèse
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for the synthesis are commercially available and include 3-carbamoyl-5-phenylthiophene-2-carboxylic acid, benzo[d][1,3]dioxole-5-carboxylic acid, and 1-hydroxybenzotriazole. The key intermediate, 3-(3-carbamoyl-5-phenylthiophen-2-yl)propanoic acid, is synthesized via a series of reactions involving esterification, saponification, and amidation. The final coupling reaction involves the condensation of the key intermediate with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, this compound has been found to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of autoimmune diseases. This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNPKHQAWATCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

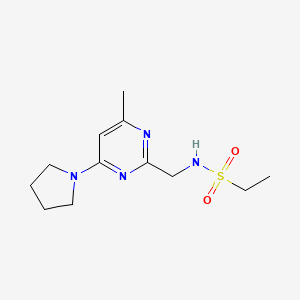
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2790900.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea](/img/structure/B2790905.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)
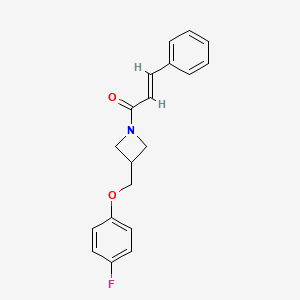
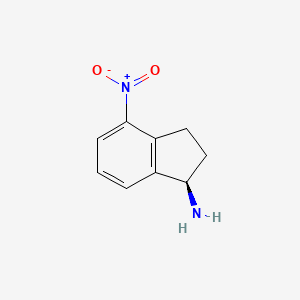
![(Z)-S-(2-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2790913.png)
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2790914.png)
![2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2790917.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2790918.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)
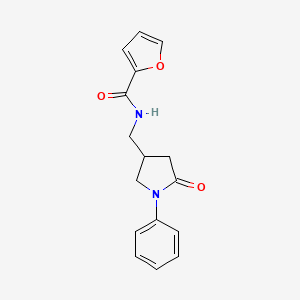
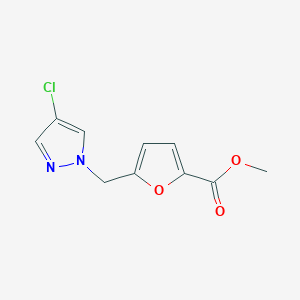
![4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2790923.png)